2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine)

Catalog No.
S14707876
CAS No.
166524-74-9
M.F
C12H8F2N8O2S2
M. Wt
398.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1...

CAS Number

166524-74-9

Product Name

2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine)

IUPAC Name

8-fluoro-2-[(8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine

Molecular Formula

C12H8F2N8O2S2

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C12H8F2N8O2S2/c1-23-11-15-3-5(13)7-17-9(19-21(7)11)25-26-10-18-8-6(14)4-16-12(24-2)22(8)20-10/h3-4H,1-2H3

InChI Key

GPLNTMXPTRLWIE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=NC(=NN21)SSC3=NN4C(=N3)C(=CN=C4OC)F)F

2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) is a synthetic compound characterized by its unique structure, which integrates a dithiobis linkage with a triazolopyrimidine moiety. This compound features a fluorine atom and a methoxy group, contributing to its potential biological activity and chemical reactivity. The presence of the triazolo and pyrimidine rings suggests that it may exhibit interesting pharmacological properties, particularly in medicinal chemistry.

The chemical reactivity of 2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) can be attributed to the functional groups present in its structure. The dithiobis linkage is known to undergo various reactions such as:

  • Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Condensation Reactions: The methoxy group can engage in condensation reactions with electrophiles.

These reactions can be exploited to modify the compound for various applications in drug development and material science.

The biological activity of 2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) is an area of active research. Compounds containing triazole and pyrimidine moieties are often investigated for their potential as:

  • Antimicrobial agents: Due to their ability to inhibit bacterial growth.
  • Anticancer agents: Some derivatives have shown cytotoxic effects against cancer cell lines.
  • Enzyme inhibitors: The compound may interact with specific enzymes involved in metabolic pathways.

Preliminary studies should focus on evaluating its efficacy against various biological targets to establish its therapeutic potential.

The synthesis of 2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Dithiobis Linkage: This step may involve coupling reactions using dithiols or disulfides.
  • Fluorination and Methoxylation: These modifications can be performed using fluorinating agents and methanol under acidic conditions.

Each step requires optimization to ensure high yields and purity of the final product.

The potential applications of 2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) span several fields:

  • Pharmaceuticals: As a candidate for drug development targeting infectious diseases or cancer.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: Its unique chemical properties may allow it to be used in developing new materials with specific functionalities.

Interaction studies are crucial for understanding how 2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Molecular docking studies: To predict binding affinities and modes of interaction with target proteins.
  • Spectroscopic methods: Including NMR and UV-Vis spectroscopy to study conformational changes upon binding.
  • Biochemical assays: To evaluate the effect on enzyme activity or cellular pathways.

These studies provide insights into the mechanism of action and help identify potential therapeutic targets.

Several compounds share structural similarities with 2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine), which can be compared based on their biological activities and chemical properties:

Compound NameStructureBiological ActivityUnique Features
8-Fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidineSimilar core without dithiobisAntimicrobialLacks dithiol functionality
5-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidineSimilar coreAnticancerNo fluorine substitution
Dithiobis(benzoic acid)Dithiol structureAntioxidantDifferent functional group

The uniqueness of 2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) lies in its combination of both dithiol and triazolopyrimidine structures along with specific substituents that may enhance its biological activity compared to these similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

12

Exact Mass

398.01797020 g/mol

Monoisotopic Mass

398.01797020 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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